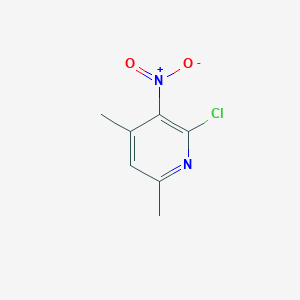

2-Chloro-4,6-dimethyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEYMNVLIWPZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89793-09-9 | |

| Record name | 2-chloro-4,6-dimethyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,6-dimethyl-3-nitropyridine (CAS 89793-09-9): Properties, Synthesis, and Reactivity Profile

This guide provides a comprehensive technical overview of 2-Chloro-4,6-dimethyl-3-nitropyridine, a functionalized heterocyclic compound. Designed for researchers and development scientists, this document delves into its physicochemical properties, provides a detailed synthesis protocol, explores its core reactivity, and discusses its potential as a strategic building block in medicinal and agricultural chemistry.

Core Compound Identity and Properties

This compound is a substituted pyridine derivative featuring a unique combination of functional groups that dictate its chemical behavior. The pyridine ring, an electron-deficient aromatic system, is further activated by a strongly electron-withdrawing nitro group and a reactive chloro substituent. This electronic profile makes it a valuable intermediate for introducing the dimethyl-nitropyridine scaffold into more complex molecules.

Physicochemical and Spectroscopic Data

The fundamental properties of the compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

Table 1: Compound Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 89793-09-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][6] |

| Molecular Weight | 186.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Brown solid | [2] |

Table 2: Spectroscopic and Analytical Data

| Technique | Observed Value | Source |

| LC-MS | m/z: 187.1 [M+H]⁺ | [2] |

| Purity (HPLC) | 96% (at 214 nm) | [2] |

| Predicted XlogP | 2.4 | [1] |

| Predicted CCS [M+H]⁺ | 133.8 Ų | [6] |

Synthesis and Purification

The synthesis of this compound is efficiently achieved via the chlorination of its corresponding pyridin-2-one precursor. This transformation is a cornerstone of pyridine chemistry, leveraging powerful chlorinating agents to replace the exocyclic oxygen of the more stable pyridone tautomer with a chlorine atom.

Synthetic Rationale

The starting material, 4,6-dimethyl-3-nitropyridin-2(1H)-one, exists in equilibrium with its 2-hydroxypyridine tautomer. The pyridone form is generally favored; however, reaction with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorous trichloride (PCl₃) drives the conversion to the desired 2-chloro derivative. These reagents effectively convert the hydroxyl group (of the minor tautomer) or the amide carbonyl into an excellent leaving group, which is subsequently displaced by a chloride ion.

Detailed Experimental Protocol

The following protocol, adapted from established procedures, outlines a reliable method for the compound's preparation.[2]

Step 1: Reaction Setup

-

To a reaction vessel equipped with a stirrer and reflux condenser, add 4,6-dimethyl-3-nitropyridin-2(1H)-one (1.0 eq, e.g., 9.0 g, 53.5 mmol).

-

In a fume hood, carefully add phosphorous trichloride (PCl₃) to serve as both the reagent and solvent (e.g., 50 mL).

Step 2: Chlorination

-

Heat the stirred mixture to 100 °C.

-

Maintain this temperature for 5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

Step 3: Workup and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess PCl₃ under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM, e.g., 50 mL).

-

Cool the DCM solution to 0 °C in an ice bath.

-

Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until the aqueous phase becomes neutral to alkaline (pH > 7). This step neutralizes the acidic byproducts.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

Step 4: Purification

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Triturate the solid with petroleum ether and collect the product by filtration to afford this compound as a brown solid (Typical yield: ~90%).[2]

Visualization of Synthesis Workflow

Caption: Synthesis workflow for this compound.

Core Reactivity and Mechanistic Insights

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SₙAr) . The chlorine atom at the C2 position is highly activated towards displacement by a wide range of nucleophiles. This heightened reactivity is a direct consequence of the electronic properties of the substituted pyridine ring.

Causality of SₙAr Reactivity

Two key structural features synergize to make the C2 carbon exceptionally electrophilic:

-

The Pyridine Nitrogen: The nitrogen atom in the ring is inherently electronegative and withdraws electron density via both induction and resonance, particularly from the ortho (C2, C6) and para (C4) positions.[7]

-

The Ortho-Nitro Group: The nitro group at the C3 position is a powerful electron-withdrawing group. Its proximity to the C2 position strongly enhances the carbon's electrophilicity. Crucially, it provides resonance stabilization to the negatively charged intermediate (the Meisenheimer complex) formed during the SₙAr reaction. This stabilization significantly lowers the activation energy of the reaction, making the substitution kinetically favorable.[8][9]

This dual activation makes the SₙAr reaction on this compound a highly reliable and predictable transformation for synthetic chemists.

Visualization of the SₙAr Mechanism

Caption: The SₙAr mechanism on this compound.

Potential Applications in Synthetic Programs

While specific applications for this exact CAS number are not extensively documented, its structure is emblematic of a versatile building block. By analogy with related chloronitropyridines, its utility lies in its capacity to serve as a scaffold in the synthesis of high-value compounds.[10][11]

Pharmaceutical and Agrochemical Scaffolding

The compound offers a dual-functional handle for molecular elaboration, making it a powerful tool for creating libraries of novel compounds.

-

C2 Position Chemistry: The chloro group can be displaced by various nucleophiles, including amines, alcohols, and thiols, to install diverse functional groups and build molecular complexity. This is a common strategy in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[10][11][12]

-

C3 Position Chemistry: The nitro group can be readily reduced to an amino group (e.g., using H₂/Pd, SnCl₂, or Fe/HCl). This newly formed amine provides a second reactive site for further functionalization, such as amide bond formation, sulfonylation, or reductive amination, enabling divergent synthesis from a common intermediate.

Visualization of Synthetic Utility

Caption: Divergent synthetic pathways using the title compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Handling Recommendations: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound, CAS 89793-09-9, is a highly functionalized heterocyclic compound whose value lies in its predictable and robust reactivity. The synthetically accessible chloro and nitro groups provide orthogonal handles for molecular elaboration. Its electronic activation towards nucleophilic aromatic substitution makes it a prime candidate for use as an intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides the foundational knowledge for scientists to effectively synthesize, handle, and strategically employ this versatile chemical building block in their research programs.

References

- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...

-

Arts, Sciences & Education. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Florida International University. Available at: [Link]

-

MDPI. (2022). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Available at: [Link]

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Available at: [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Available at: [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet. Available at: [Link]

-

ResearchGate. (2000). Nitropyridines: Synthesis and reactions. Available at: [Link]

-

PubMed. (2001). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Bloomsbury Professional. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Available at: [Link]

-

Ningbo Innopharmchem. (n.d.). Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C7H7ClN2O2). Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-2,6-dimethyl-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

Sources

- 1. This compound | C7H7ClN2O2 | CID 21875578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 89793-09-9 [chemicalbook.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. 89793-09-9 | CAS DataBase [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 11. innospk.com [innospk.com]

- 12. chemimpex.com [chemimpex.com]

2-Chloro-4,6-dimethyl-3-nitropyridine molecular weight and formula

An In-depth Technical Guide to 2-Chloro-4,6-dimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a key heterocyclic building block in modern organic synthesis. It provides an in-depth exploration of its physicochemical properties, synthesis, analytical characterization, chemical reactivity, and safety protocols, designed to empower researchers in leveraging this versatile compound for novel applications in pharmaceutical and agrochemical development.

Core Physicochemical & Structural Data

This compound is a substituted pyridine derivative featuring chloro, nitro, and methyl functional groups, which impart its distinct reactivity.[1] Its core identifiers and properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 89793-09-9 | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 71 - 75 °C | [2] |

Synthesis and Purification

The synthesis of substituted chloronitropyridines typically involves a multi-step process encompassing nitration followed by chlorination. The strategic placement of the methyl groups on the pyridine ring directs the regioselectivity of these electrophilic substitution reactions.

A common and effective method for synthesizing analogous chlorinated pyridines involves the treatment of a corresponding pyridone precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] This transformation is a cornerstone of pyridine chemistry, converting the hydroxyl group of the pyridone tautomer into a chloro substituent.

Experimental Protocol: Synthesis from 2,6-dimethyl-3-nitro-4-pyridone

This protocol is adapted from established methods for the chlorination of nitropyridones.[3] The underlying principle is the conversion of the pyridone to its chloro-derivative, a reaction driven by the high reactivity of phosphorus oxychloride.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethyl-3-nitro-4-pyridone (1 equivalent) with an excess of phosphorus oxychloride (approx. 5-10 equivalents). The excess POCl₃ serves as both the reagent and the solvent.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 1.5 to 2 hours.[3] This extended heating ensures the complete conversion of the pyridone starting material.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator. This step is critical and should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃ vapors.

-

Workup and Neutralization: Carefully dissolve the residue in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).[3] Transfer the solution to a separatory funnel and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic (pH ~7-8). This step neutralizes any remaining acidic species.

-

Extraction and Drying: Separate the organic layer. Wash it sequentially with water and brine to remove any inorganic impurities. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

-

Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound as a solid.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.

Caption: Workflow for the synthesis of this compound.

Analytical and Spectroscopic Characterization

The structural confirmation and purity assessment of this compound are crucial for its application. A combination of chromatographic and spectroscopic techniques is employed for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this molecule due to its volatility and thermal stability.

Protocol: GC-MS Analysis

This protocol provides a standard method for the qualitative and quantitative analysis of the title compound. The choice of a non-polar column like HP-5MS is based on its versatility for a wide range of organic molecules.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC-MS System Configuration:

-

Gas Chromatograph: Agilent 6890N or equivalent.[4]

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[4]

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

-

Oven Program: Start at 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.[4]

-

-

Mass Spectrometer Configuration:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[4]

-

Analyzer: Quadrupole or Ion Trap.

-

Scan Range: 40-400 amu.

-

-

Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to the compound. The associated mass spectrum will display a characteristic fragmentation pattern, including the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl), confirming the compound's identity and molecular weight.

Caption: General workflow for the GC-MS analysis of the target compound.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Chloro Group at C2: The chlorine atom is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), providing a gateway to diverse molecular scaffolds.

-

Nitro Group at C3: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it (C2 and C4). It can also be reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation.

-

Methyl Groups at C4 and C6: These groups can undergo condensation reactions under specific conditions, although they are generally less reactive than the chloro and nitro groups.

This versatile reactivity makes the compound and its isomers valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals like herbicides and pesticides.[2]

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

GHS Hazard Classification

| Pictogram | GHS Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] | |

| Skin irritation (Category 2) | H315: Causes skin irritation[1] | |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation[1] | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[5]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[5]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Conclusion

This compound is a synthetically valuable building block characterized by its defined physicochemical properties and versatile reactivity. A thorough understanding of its synthesis, analytical profile, and safe handling protocols is essential for its effective and responsible use in research and development. This guide provides the foundational knowledge for scientists to harness the potential of this compound in the creation of novel and complex molecules for the pharmaceutical and agrochemical industries.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. [Link]

-

Autech Industry. Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. [Link]

-

NIST. 2-Chloro-3-nitropyridine. National Institute of Standards and Technology. [Link]

- Google Patents. Preparation method of 2, 6-dichloro-3-nitropyridine.

-

PubChem. 4-Chloro-2,6-dimethyl-3-nitropyridine. National Center for Biotechnology Information. [Link]

- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

Sources

Physical and chemical properties of 2-Chloro-4,6-dimethyl-3-nitropyridine

An In-Depth Technical Guide to 2-Chloro-4,6-dimethyl-3-nitropyridine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 89793-09-9). As a functionalized pyridine derivative, this compound serves as a valuable and reactive intermediate in synthetic organic chemistry. Its unique electronic and steric profile, arising from the interplay between the chloro, nitro, and methyl substituents on the pyridine scaffold, makes it a building block of significant interest for researchers in medicinal chemistry and materials science. This document details its structural identity, core physicochemical characteristics, reactivity profile, safety considerations, and applications, offering field-proven insights for laboratory and drug development professionals.

Chemical Identity and Structure

This compound is a substituted pyridine ring system. The IUPAC name for this compound is this compound.[1] It is identified by the CAS Registry Number 89793-09-9.[1] The molecule's structure is foundational to understanding its properties and reactivity.

Caption: Molecular Structure of this compound.

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint of a compound are critical for its identification, purification, and use in subsequent reactions.

Physical Characteristics

This compound is typically supplied as a solid with a high degree of purity, often 98% or greater.[2] Its key physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 89793-09-9 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Physical Form | Solid | [2] |

| IUPAC Name | This compound | [1] |

| InChI Key | NZEYMNVLIWPZDW-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=CC(=NC(=C1[O-])Cl)C | [1] |

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This is an essential exercise for researchers to confirm the identity and purity of the material in the laboratory.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The proton at the C5 position of the pyridine ring should appear as a singlet. The two methyl groups at C4 and C6 are chemically non-equivalent and should therefore appear as two distinct singlets, with integrations of 3H each.

-

¹³C NMR: The molecule possesses seven unique carbon atoms, which should result in seven distinct signals in the ¹³C NMR spectrum. The carbon atom attached to the chlorine (C2) and the one attached to the nitro group (C3) are expected to be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Strong, distinct peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region. C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of its pyridine ring, which is further enhanced by the presence of the electron-withdrawing nitro group.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of this compound in organic synthesis stems from its susceptibility to Nucleophilic Aromatic Substitution (SₙAr). The chlorine atom at the C2 position is highly activated towards displacement by nucleophiles. This activation is a result of two synergistic electronic effects:

-

Inductive and Resonance Effects of the Nitro Group: The nitro group at the C3 position is strongly electron-withdrawing. It powerfully activates the ortho (C2) and para (C6) positions towards nucleophilic attack.[3] The inductive effect, in particular, makes the adjacent C2 carbon significantly electron-deficient.[3]

-

Ring Nitrogen: The nitrogen atom in the pyridine ring also withdraws electron density, further increasing the electrophilicity of the α- (C2, C6) and γ- (C4) positions.

The kinetic site of attack for a nucleophile is predominantly the C2 position, displacing the chloride, which is an excellent leaving group. This reaction pathway provides a robust method for introducing a wide variety of functional groups (e.g., amines, alkoxides, thiols) onto the pyridine scaffold.

Caption: Key reactivity pathway for this compound.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this reagent. It should be stored under an inert atmosphere at room temperature.[2] The compound is sensitive to strong oxidizing agents and should be kept away from incompatible materials.

Synthesis Overview

The synthesis of substituted chloronitropyridines typically involves a multi-step sequence starting from more common pyridine derivatives. A plausible and logical approach for preparing this compound, based on established chemical principles for related isomers, would involve:

-

Nitration: Introduction of a nitro group onto the 4,6-dimethylpyridine (lutidine) ring. This is typically achieved using a mixture of nitric and sulfuric acids.

-

Chlorination: The resulting nitrolutidine derivative can then be chlorinated. If the precursor is a hydroxypyridine (a pyridone), a common and effective method is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.[4] This general strategy has been documented for the synthesis of related isomers like 4-Chloro-2,6-dimethyl-3-nitropyridine.[4]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[1]:

-

H302: Harmful if swallowed (Acute toxicity, oral).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word associated with these hazards is "Warning".[1][2]

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. If dust is generated, use a NIOSH-approved respirator.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.

-

Ingestion: If swallowed, rinse mouth with water and call a poison control center or doctor immediately.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Functionalized pyridines like this compound are key building blocks because they allow for the systematic and controlled elaboration of more complex molecular architectures.

-

Pharmaceutical Development: Its primary application is as an intermediate in the synthesis of potential therapeutic agents. The SₙAr reactivity allows for the attachment of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyridine-containing molecules have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[5][6]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the agrochemical industry utilizes chloronitropyridine intermediates to develop new pesticides and herbicides. The nitro group can contribute to the biological activity of the final product.[7][8]

Conclusion

This compound is a well-defined chemical entity with a valuable reactivity profile centered on nucleophilic aromatic substitution. Its physical properties are characteristic of a stable, solid organic compound. A thorough understanding of its structure, reactivity, and safety precautions, as outlined in this guide, is essential for its effective and safe utilization as a versatile building block in the synthesis of novel compounds for pharmaceutical and industrial applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

A&A Pharmachem. Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. [Link]

-

PrepChem.com. Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. [Link]

-

PubChem. 2-Chloro-4,6-dimethylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-2,6-dimethyl-3-nitropyridine. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

PubChem. 2-Chloro-4-methyl-3-nitropyridine. National Center for Biotechnology Information. [Link]

-

Autechaux. 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. [Link]

-

Chemical Papers. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]

-

Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

- Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]

Sources

- 1. This compound | C7H7ClN2O2 | CID 21875578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 89793-09-9 [sigmaaldrich.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. prepchem.com [prepchem.com]

- 5. dovepress.com [dovepress.com]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. chemimpex.com [chemimpex.com]

2-Chloro-4,6-dimethyl-3-nitropyridine IUPAC name and synonyms

An In-Depth Technical Guide to 2-Chloro-4,6-dimethyl-3-nitropyridine: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of this compound, a functionalized heterocyclic compound. We delve into its fundamental chemical and physical properties, nomenclature, and safety information. The core of this document focuses on the molecule's reactivity, governed by the principles of nucleophilic aromatic substitution (SNAr), and outlines a detailed, field-proven synthetic protocol. This guide is intended for researchers, chemists, and drug development professionals who can leverage this versatile pyridine derivative as a key building block in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is systematically named according to IUPAC conventions, but is also referenced by various synonyms and registry numbers in commercial and academic databases.

The IUPAC name for the compound is This compound [1].

| Identifier | Value |

| Molecular Formula | C₇H₇ClN₂O₂[1][2] |

| Molecular Weight | 186.59 g/mol [1] |

| CAS Number | 89793-09-9[1] |

| IUPAC InChI | InChI=1S/C7H7ClN2O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3[1] |

| IUPAC InChIKey | NZEYMNVLIWPZDW-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC(=NC(=C1[O-])Cl)C[1] |

| Common Synonyms | Pyridine, 2-chloro-4,6-dimethyl-3-nitro-[1]; 6-chloro-2,4-dimethyl-5-nitropyridine[3] |

Physicochemical Properties and Safety Data

Understanding the physical properties and hazard profile of a compound is critical for safe handling, experimental design, and process scale-up.

Physicochemical Data

While specific experimental data for this exact isomer is sparse, properties can be predicted and inferred from closely related analogs like 4-Chloro-2,6-dimethyl-3-nitropyridine.

| Property | Value / Description |

| Appearance | Expected to be a white to light yellow crystalline solid, similar to its isomers[4]. |

| Melting Point | The related isomer, 4-Chloro-2,6-dimethyl-3-nitropyridine, has a melting point of 71-75 °C[4]. |

| Purity | Commercially available with purity typically ≥98% (GC)[4]. |

| Storage | Store in a cool, dry place under an inert atmosphere. Recommended storage temperature is 2 - 8 °C[4]. |

GHS Hazard and Safety Information

Based on depositor-supplied GHS classifications, this compound is considered a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1]. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1]. |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[1]. |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation[1]. |

Core Reactivity: The Chemistry of an Activated Pyridine Ring

The reactivity of this compound is dominated by the electronic properties of its substituted pyridine ring. The inherent electron-deficient nature of the pyridine nitrogen, combined with the potent electron-withdrawing capabilities of the nitro group at the C3 position, renders the ring highly susceptible to nucleophilic attack.

The chlorine atom at the C2 position is an excellent leaving group, strategically positioned for displacement. This electronic arrangement makes Nucleophilic Aromatic Substitution (SNAr) the principal and most synthetically useful reaction pathway for this molecule[5][6].

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom at the C2 position (the carbon bearing the chlorine). This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the substituted product.

The stability of the Meisenheimer complex is key to the facility of this reaction. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides a powerful thermodynamic sink.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthesis and Purification Protocol

While numerous methods exist for the synthesis of substituted chloronitropyridines, a robust and logical pathway for this compound starts from a commercially available lutidine derivative. The following protocol is based on well-established transformations in pyridine chemistry, analogous to the synthesis of related compounds like 2-chloro-3-nitro-6-methylpyridine[7].

Pillar of Expertise: The choice of starting material (2-amino-4,6-dimethylpyridine) and the sequence of nitration followed by a Sandmeyer-type reaction is a classic and reliable strategy. Nitrating first places the nitro group ortho and para to the activating amino group, directing it to the 3- and 5-positions. The subsequent diazotization and substitution specifically replace the amino group, preserving the regiochemistry.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Amino-4,6-dimethylpyridine

-

Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Starting Material: Slowly add 2-amino-4,6-dimethylpyridine (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C. The formation of the pyridinium salt is highly exothermic.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) in the dropping funnel. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Causality Insight: Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts from over-nitration.

-

-

Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. The product will precipitate. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7.

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield crude 2-amino-4,6-dimethyl-3-nitropyridine.

Step 2: Diazotization and Sandmeyer Chlorination

-

Setup: Suspend the crude amino-nitropyridine from Step 1 in a mixture of concentrated hydrochloric acid and water in a reaction vessel. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (1.2 equivalents) in a minimal amount of cold water. Add this solution dropwise to the reaction suspension. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

-

Causality Insight: The diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature is critical for safety and yield.

-

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.3 equivalents) in concentrated hydrochloric acid. Add the cold diazonium salt solution from the previous step to the CuCl solution in portions. Effervescence (N₂ gas) will be observed.

-

Reaction Completion: After the addition is complete, warm the reaction mixture to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Extraction and Purification (Self-Validation): Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Applications in Drug Development and Agrochemicals

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the ease with which the C2-chloro substituent can be displaced by a wide variety of nucleophiles.

-

Pharmaceutical Development: This building block is ideal for constructing libraries of novel compounds for drug discovery. The pyridine core is a common motif in medicinal chemistry. By reacting it with various amines, alcohols, thiols, or other nucleophiles, chemists can rapidly synthesize analogs of potential therapeutic agents, particularly in areas like oncology and anti-inflammatory research[4][8]. The nitro group can be subsequently reduced to an amine, providing a secondary site for diversification[6].

-

Agrochemical Synthesis: In agricultural science, many herbicides and pesticides incorporate substituted pyridine rings. The reactivity profile of this compound allows for its use as a precursor in the synthesis of new agrochemicals where the nitro group can contribute to the biological activity of the final product[4].

Conclusion

This compound is a synthetically versatile and reactive building block. Its value is rooted in the predictable and efficient nucleophilic aromatic substitution chemistry it undergoes, enabled by the electronic activation from its nitro group and pyridine nitrogen. The robust synthesis protocol and clear reactivity principles outlined in this guide provide researchers with the necessary technical foundation to safely and effectively utilize this compound in the creation of novel and complex molecules for a wide range of scientific applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2,6-dimethyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H7ClN2O2). Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents. (n.d.). Preparation method of 2, 6-dichloro-3-nitropyridine.

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.

- Google Patents. (n.d.). Preparing method of 2,6-dichloro-3-nitropyridine.

-

ResearchGate. (2010). 2-Chloro-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C7H7ClN2O2 | CID 21875578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Guide to the Spectroscopic Characterization of 2-Chloro-4,6-dimethyl-3-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Chloro-4,6-dimethyl-3-nitropyridine (CAS: 89793-09-9) is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science.[1][2] Accurate structural confirmation and purity assessment are paramount for its effective use in synthesis and development. This technical guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this compound. We present detailed, field-proven protocols for data acquisition, interpret predicted spectral data based on first principles and analogous compounds, and explain the causal reasoning behind key experimental choices, ensuring a robust and reliable analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Rationale for Experimental Design

For a novel or reference compound like this compound, the primary goal is unambiguous signal assignment.

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice. Its relative non-polarity effectively dissolves many organic compounds, and its single carbon signal at ~77.16 ppm provides a convenient internal reference for ¹³C NMR without interfering in the ¹H spectrum, save for a small residual peak at 7.26 ppm.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance signal located upfield of most organic signals.[3][4]

-

Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient to obtain high-quality spectra with good signal-to-noise ratios on a modern 400 or 500 MHz spectrometer within a reasonable acquisition time.

Predicted ¹H & ¹³C NMR Data

While direct experimental spectra for this specific isomer are not widely published, data can be reliably predicted based on established chemical shift principles and analysis of similar structures. The structure of this compound contains three distinct proton environments and seven unique carbon environments.

Table 1: Predicted NMR Data for this compound in CDCl₃

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | Multiplicity | |

| H-5 | ~7.10 | Singlet (s) |

| C-2 (C-Cl) | ||

| C-3 (C-NO₂) | ||

| C-4 (C-CH₃) | ||

| C-5 (C-H) | ||

| C-6 (C-CH₃) | ||

| 4-CH₃ | ~2.60 | Singlet (s) |

| 6-CH₃ | ~2.75 | Singlet (s) |

Note: Chemical shifts (δ) are referenced to TMS at 0 ppm. Predicted values are estimates and may vary based on experimental conditions.

Interpretation:

-

¹H NMR: The single aromatic proton (H-5) is expected to appear as a sharp singlet around 7.10 ppm. The two methyl groups (4-CH₃ and 6-CH₃) are also singlets but are in distinct chemical environments due to the asymmetrical substitution pattern of the ring. The methyl group at the 6-position is adjacent to the nitrogen and is expected slightly downfield compared to the methyl at the 4-position.

-

¹³C NMR: The spectrum should display seven distinct signals. The carbons directly attached to electronegative atoms or groups (C-Cl, C-NO₂) and the pyridine nitrogen (C-2, C-6) are expected to be the most downfield.[5] Quaternary carbons (C-2, C-3, C-4, C-6) will typically exhibit lower intensity signals compared to the protonated carbon (C-5).[5][6] The methyl carbons will appear far upfield, consistent with sp³ hybridized carbons.[6]

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry NMR tube.

-

Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Dissolution: Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Acquisition: Acquire the proton spectrum. A typical experiment involves 16 scans with a relaxation delay of 1-2 seconds.

-

¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024) is required.

-

Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the signals in the ¹H spectrum and identify the peak positions in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptionally useful technique for identifying the presence of specific functional groups.

Rationale for Experimental Design

-

Technique Selection: Attenuated Total Reflectance (ATR) is the modern method of choice for analyzing solid samples. It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply pressing the sample against a crystal (typically diamond). This avoids the laborious preparation of KBr pellets.

Predicted IR Absorption Data

The IR spectrum is predicted to show characteristic absorptions corresponding to the nitro, chloro, and dimethyl-substituted pyridine functionalities. Data from analogous structures like 2-chloro-3-nitropyridine support these assignments.[7][8][9]

Table 2: Predicted IR Data for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (Methyl Groups) |

| ~1600-1570 | Strong | C=C / C=N Stretch | Aromatic Ring |

| ~1550-1520 | Very Strong | Asymmetric NO₂ Stretch | Nitro Group |

| ~1360-1330 | Very Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~850-750 | Strong | C-Cl Stretch | Chloroalkane |

| ~880-820 | Strong | C-H Out-of-plane bend | Substituted Pyridine |

Interpretation: The most prominent and diagnostic peaks will be the very strong asymmetric and symmetric stretches of the nitro (NO₂) group.[10] The presence of the pyridine ring will be confirmed by C=C/C=N stretching bands and C-H bending vibrations. The C-Cl stretch typically appears in the fingerprint region and provides further structural confirmation.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for solid-state analysis using ATR-FTIR spectroscopy.

Step-by-Step Methodology:

-

Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, then allow it to dry completely.

-

Background Scan: With the clean, empty crystal, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum. A co-addition of 32 scans is standard.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the instrument's press arm or anvil until it makes firm, even contact with the sample, ensuring good optical contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum, again using 32 co-added scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: The software will automatically perform the background subtraction. Identify the wavenumbers (cm⁻¹) for the major absorption bands and correlate them with known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Rationale for Experimental Design

-

Ionization Method: Electron Ionization (EI) is a robust, "hard" ionization technique well-suited for relatively small, volatile, and thermally stable organic molecules.[11] The high energy (70 eV) used in EI induces extensive and reproducible fragmentation, creating a unique mass spectral fingerprint that is highly valuable for structural elucidation and library matching.

-

Inlet System: For a pure solid sample, direct insertion probe (DIP) or gas chromatography (GC) can be used. GC-MS is preferable as it also serves as a final purity check. The GC conditions must be chosen to ensure the compound elutes without decomposition.[11]

Predicted Mass Spectrometry Data

The mass spectrum of this compound will be defined by its molecular ion and characteristic fragments.

Table 3: Predicted EI-MS Data for this compound

| m/z (Mass/Charge) | Predicted Intensity | Proposed Ion/Fragment | Notes |

| 186 / 188 | High | [M]⁺ | Molecular Ion |

| 171 / 173 | Medium | [M - CH₃]⁺ | Loss of a methyl group |

| 151 | Medium | [M - Cl]⁺ | Loss of chlorine radical |

| 140 | High | [M - NO₂]⁺ | Loss of nitro group |

| 125 | Medium | [M - Cl - CH₃]⁺ | Subsequent loss of methyl |

| 112 | Medium | [M - NO₂ - C₂H₂]⁺ | Ring fragmentation |

Note: The molecular formula is C₇H₇ClN₂O₂. Monoisotopic Mass: 186.02 Da.[12]

Interpretation:

-

Molecular Ion (M⁺): The most critical signal is the molecular ion peak. Due to the natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) at m/z 186 and 188, with a relative intensity ratio of approximately 3:1. This isotopic signature is definitive proof of the presence of one chlorine atom in the molecule.

-

Fragmentation: The high energy of EI will cause the molecular ion to fragment. Common losses include the substituents: loss of a nitro group (NO₂, 46 Da) to give a peak at m/z 140, loss of a chlorine radical (Cl, 35/37 Da) to give a peak at m/z 151, and loss of a methyl radical (CH₃, 15 Da) to give a peak at m/z 171 (with its own M+2 peak at 173). Further fragmentation of the pyridine ring can also occur.

Experimental Protocol: GC-MS Data Acquisition

Caption: Workflow for structural analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[11]

-

GC Method Setup:

-

Injector: Set the injector temperature to 250°C with a split ratio of 50:1.

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Begin at 80°C, hold for 2 minutes, then ramp the temperature at 15°C/min to 280°C and hold for 5 minutes.[11]

-

-

MS Method Setup:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Temperatures: Set the ion source to 230°C and the quadrupole analyzer to 150°C.

-

Mass Range: Scan a mass range of m/z 40 to 300.

-

-

Acquisition: Inject 1 µL of the sample solution into the GC-MS system. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis: Identify the GC peak corresponding to your compound. Analyze its mass spectrum, identifying the molecular ion pair (M⁺/M+2) to confirm the molecular weight and the presence of chlorine. Correlate the major fragment ions with the expected fragmentation pathways to validate the structure.

Conclusion

The orthogonal application of NMR, IR, and MS provides a self-validating system for the comprehensive structural characterization of this compound. NMR spectroscopy confirms the precise arrangement of atoms and the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, particularly the nitro group. Finally, mass spectrometry confirms the molecular weight, elemental composition (via isotopic patterns), and provides corroborating structural evidence through predictable fragmentation. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable, and defensible spectroscopic data essential for any research or development application.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21875578, this compound. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-3-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

LCSB. (n.d.). This compound (C7H7ClN2O2). PubChemLite. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand.... Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). IR Spectrum for 2-Chloro-3-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). IR Spectrum Data for 2-Chloro-3-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10702725, 4-Chloro-2,6-dimethyl-3-nitropyridine. Retrieved from [Link]

-

Banas, B., et al. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. Retrieved from [Link]

Sources

- 1. This compound | C7H7ClN2O2 | CID 21875578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Chloro-3-nitropyridine [webbook.nist.gov]

- 8. 2-Chloro-3-nitropyridine [webbook.nist.gov]

- 9. 2-Chloro-3-nitropyridine [webbook.nist.gov]

- 10. chempap.org [chempap.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PubChemLite - this compound (C7H7ClN2O2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to Determining the Solubility of 2-Chloro-4,6-dimethyl-3-nitropyridine in Common Laboratory Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-Chloro-4,6-dimethyl-3-nitropyridine. Given the absence of extensive publicly available solubility data for this specific compound, this document emphasizes the foundational principles of solubility, outlines a robust experimental protocol for its determination, and provides the necessary context for accurate data interpretation.

Introduction: Understanding the Compound

This compound is a substituted pyridine derivative. A clear understanding of its structural features is paramount to predicting and interpreting its solubility.

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| CAS Number | 89793-09-9 | [1] |

The presence of a chloro group, a nitro group, and two methyl groups on the pyridine ring suggests a molecule with moderate polarity. The nitro group and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors, while the chloro and methyl groups contribute to its lipophilicity. This intricate balance of functional groups will govern its interaction with various solvents. While specific data is unavailable for this compound, nitropyridines as a class are generally characterized as being sparingly soluble in water but more soluble in organic solvents.[2]

The Cornerstone of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] It posits that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are effective at dissolving polar and ionic compounds.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) These solvents have a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and are not effective at dissolving polar or ionic compounds but are excellent for nonpolar solutes.

Based on the structure of this compound, it is anticipated to exhibit higher solubility in polar aprotic and some polar protic solvents, and lower solubility in highly nonpolar solvents and water.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[5][6] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Rationale for the Shake-Flask Method

This method is favored for its reliability and direct measurement of thermodynamic solubility, which represents the true equilibrium state.[5][6] This is crucial for applications in drug development and formulation where long-term stability is essential.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

Sources

2-Chloro-4,6-dimethyl-3-nitropyridine safety data sheet (SDS) and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4,6-dimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and a thorough risk assessment. All laboratory and handling procedures should be conducted in accordance with institutional and regulatory safety standards.

Introduction

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its molecular structure, featuring a chlorinated and nitrated pyridine ring, provides specific reactivity that is synthetically valuable. However, these same structural features necessitate stringent safety and handling protocols to mitigate potential risks to researchers and the environment. This guide offers a comprehensive overview of the known safety data, handling procedures, and emergency responses for this compound.

Section 1: Chemical Identification and Physicochemical Properties

A foundational aspect of safe chemical handling is a thorough understanding of its identity and physical characteristics. This data is crucial for predicting its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 89793-09-9 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point/Range | 70 - 73 °C / 158 - 163.4 °F | [2] |

| Boiling Point/Boiling Range | 143 - 145 °C / 289 - 293 °F | [3] |

| Density | 0.92 g/cm³ at 25 °C (77 °F) | [3] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and its effects upon contact or ingestion.[3]

GHS Hazard Statements:

Toxicological Summary: While specific LD50 data for this compound is not readily available in the reviewed literature, the GHS classification indicates a significant risk of acute toxicity upon ingestion. The compound is a known irritant to the skin, eyes, and respiratory system.[1][3] Chronic effects of exposure have not been thoroughly investigated.[3] Therefore, a precautionary approach is essential, treating the compound with a high degree of care to avoid any direct contact.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the primary means of preventing exposure and ensuring laboratory safety.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] Use of explosion-proof electrical, ventilating, and lighting equipment is recommended due to the flammability of its vapor.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following diagram outlines the decision-making process for selecting adequate PPE.

Caption: PPE Selection Workflow for Handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Flame-retardant and antistatic protective clothing is recommended.[2][3]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2]

General Hygiene and Handling Practices

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Take precautionary measures against static discharge.[3]

Storage Conditions

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

-

Store in a tightly closed container in a dry and well-ventilated place.[2][3]

-

Keep away from heat and sources of ignition.[3]

-

Recommended storage is in a refrigerated environment.[2]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following diagram illustrates the immediate first-aid steps to be taken upon exposure.

Caption: Immediate First-Aid Protocol for Exposure to this compound.

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2] Take off contaminated clothing and wash it before reuse.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]

-

Specific Hazards: This compound is combustible, and its vapors are heavier than air, which may spread along floors.[3] In a fire, hazardous combustion gases or vapors may be produced.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective clothing.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors and contact with the substance. Keep away from heat and ignition sources.[3]

-

Environmental Precautions: Do not let the product enter drains.[3]

-

Containment and Cleanup: Cover drains. Collect, bind, and pump off spills. For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[3][6]

Section 5: Disposal and Environmental Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

-

Waste Disposal: Waste material must be disposed of in accordance with national and local regulations.[3] It should be treated as hazardous waste.

-

Container Disposal: Empty containers should be treated as hazardous waste unless properly decontaminated.[7] Triple rinsing with a suitable solvent is a recommended practice, with the rinsate collected as hazardous waste.[7]

While specific ecotoxicity data for this compound is limited, its chemical structure suggests that it should be handled in a manner that prevents its release into the environment.

Section 6: Regulatory Information

This compound is subject to various national and international regulations. In the United States, it is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] Users are responsible for complying with all applicable local, state, and federal regulations.

References

-

This compound | C7H7ClN2O2 | CID 21875578 - PubChem. (URL: [Link])

-

Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90% - Cole-Parmer. (URL: [Link])

-

4-Chloro-2,6-dimethyl-3-nitropyridine | C7H7ClN2O2 | CID 10702725 - PubChem. (URL: [Link])

-

2-Chloro-4,6-dimethylpyridine | C7H8ClN | CID 12508378 - PubChem. (URL: [Link])

Sources

GHS hazard classification for 2-Chloro-4,6-dimethyl-3-nitropyridine

An In-Depth Technical Guide to the GHS Hazard Classification of 2-Chloro-4,6-dimethyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Chemical Safety

In the fast-paced environment of research and development, a thorough understanding of the hazards associated with novel chemical entities is paramount. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.[1][2] This guide offers a detailed examination of the (CAS No: 89793-09-9), a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[3] As a Senior Application Scientist, my objective is to move beyond a mere recitation of hazard codes and instead provide a deeper, more intuitive understanding of the risks this compound presents and the rationale behind the necessary safety protocols. This proactive approach to safety is not a procedural formality but a foundational element of scientific integrity and successful research outcomes.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C7H7ClN2O2 | PubChem[3] |

| Molecular Weight | 186.59 g/mol | PubChem[3] |

| CAS Number | 89793-09-9 | PubChem[3] |

GHS Hazard Profile: A Multifaceted Risk Assessment

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][5] The signal word for this compound is "Danger" due to its high acute toxicity.[4] The following table summarizes its GHS classification.

| Hazard Class | Category | Pictogram | Hazard Statement |